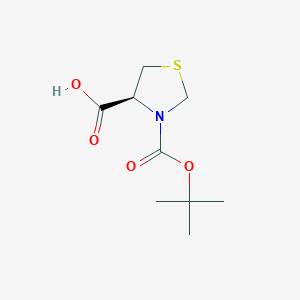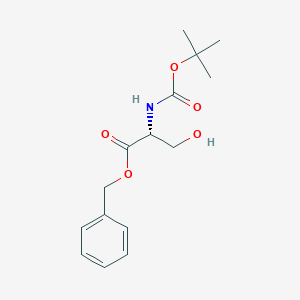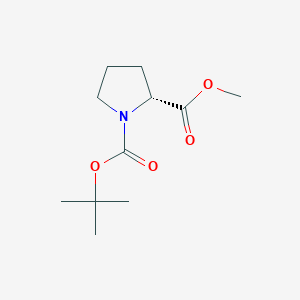
Boc-D-Glu(Obzl)-Oh
Übersicht
Beschreibung
Boc-D-Glu(Obzl)-Oh, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a derivative of glutamic acid. This compound is characterized by its molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Glu(Obzl)-Oh typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the carboxyl group using benzyl ester (Obzl). The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure the consistency and reliability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-Glu(Obzl)-Oh undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and benzyl ester protecting groups under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation (e.g., palladium on carbon).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for benzyl ester removal.
Major Products Formed
The major products formed from these reactions are peptides with D-γ-glutamic acid residues, which are crucial in various biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
Boc-D-Glu(Obzl)-Oh is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides with D-γ-glutamic acid residues.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: Investigating the role of D-γ-glutamic acid in proteins and enzymes.
Industrial Applications: Production of specialized peptides for various industrial processes.
Wirkmechanismus
The mechanism of action of Boc-D-Glu(Obzl)-Oh primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and benzyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to yield the desired peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-Glu(Obzl)-Oh: The L-isomer of Boc-D-Glu(Obzl)-Oh, used in similar applications but with different stereochemistry.
Fmoc-D-Glu(Obzl)-Oh: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-D-Glu(OtBu)-Oh: Uses tert-butyl ester (OtBu) instead of benzyl ester for carboxyl protection.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the combination of Boc and benzyl ester protecting groups, making it particularly useful in the synthesis of peptides with D-γ-glutamic acid residues .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUMMXHVCMISJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426663 | |
| Record name | Boc-D-Glu(Obzl)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35793-73-8 | |
| Record name | Boc-D-Glu(Obzl)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-D-Glutamic acid 5-benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)




